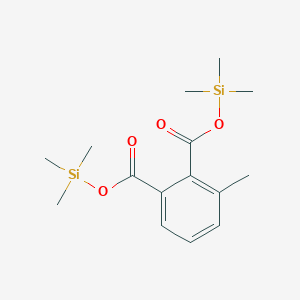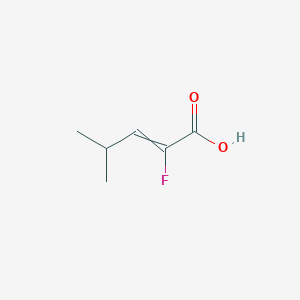![molecular formula C10H19NO4S2 B14302056 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine CAS No. 112078-52-1](/img/structure/B14302056.png)
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is an organic compound characterized by the presence of ethenesulfonyl groups attached to a propylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine typically involves the reaction of ethenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.
Substitution: The ethenesulfonyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like halides (e.g., NaCl) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Ethenesulfonyl)propionamide
- 3-(Ethenesulfonyl)-2-methylpropionamide
- 3-(2-Chloroethanesulfonyl)propionamide
Uniqueness
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is unique due to its dual ethenesulfonyl groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced versatility in chemical synthesis and potential biological activity.
Eigenschaften
CAS-Nummer |
112078-52-1 |
|---|---|
Molekularformel |
C10H19NO4S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-ethenylsulfonyl-N-(3-ethenylsulfonylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H19NO4S2/c1-3-16(12,13)9-5-7-11-8-6-10-17(14,15)4-2/h3-4,11H,1-2,5-10H2 |
InChI-Schlüssel |
MTZIIFKAJDDRQU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CCCNCCCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)



![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)



![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
